molecular formula C5H6Cl6 B14601683 1,1,1,3,3,5-Hexachloropentane CAS No. 60054-56-0

1,1,1,3,3,5-Hexachloropentane

Cat. No.: B14601683
CAS No.: 60054-56-0
M. Wt: 278.8 g/mol
InChI Key: GQTOEJMMUGBLHF-UHFFFAOYSA-N
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Description

1,1,1,3,3,5-Hexachloropentane is a chlorinated hydrocarbon with the molecular formula C5H6Cl6 and an average molecular mass of 278.80 g/mol . This compound is part of a family of hexachlorinated pentane isomers, which are of significant interest in synthetic organic chemistry as intermediates and building blocks for further chemical transformations . The fully chlorinated structure of this alkane derivative makes it a valuable reagent in research applications, particularly in the study of telomerization reactions and the synthesis of more complex halogenated compounds . As a specialized chemical, this compound is intended for use in controlled laboratory settings by qualified researchers. It is suitable for investigations into reaction mechanisms involving polyhalogenated alkanes, the development of novel synthetic pathways, and materials science research. This product is provided For Research Use Only and is strictly not intended for diagnostic, therapeutic, or personal use of any kind. Researchers should consult relevant Safety Data Sheets and handle this material with appropriate precautions.

Properties

CAS No.

60054-56-0

Molecular Formula

C5H6Cl6

Molecular Weight

278.8 g/mol

IUPAC Name

1,1,1,3,3,5-hexachloropentane

InChI

InChI=1S/C5H6Cl6/c6-2-1-4(7,8)3-5(9,10)11/h1-3H2

InChI Key

GQTOEJMMUGBLHF-UHFFFAOYSA-N

Canonical SMILES

C(CCl)C(CC(Cl)(Cl)Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Iron-Based Catalytic Systems

A continuous process described in patent WO2002028806A1 utilizes a catalyst mixture of tributyl phosphate (C₁₂H₂₇O₄P), metallic iron powder, and ferric chloride (FeCl₃) in a reactor system. While optimized for 1,1,1,3,3-pentachloropropane (HCC240fa) production, this system generates this compound as a by-product through sequential additions:

$$
\text{CCl₄} + 2\,\text{CH₂=CHCl} \xrightarrow{\text{Fe/TBP}} \text{C₅H₆Cl₆} + \text{by-products}
$$

Key operational parameters include:

Parameter Optimal Range Effect on Hexachloropentane Yield
CCl₄ : Vinyl chloride ratio 1.0–1.3 (molar) Higher ratios suppress formation
Temperature 80–120°C Elevated temps favor side reactions
Catalyst concentration 5–15 wt% FeCl₃ in TBP Excess FeCl₃ accelerates oligomerization
Residence time 2–4 hours Prolonged time increases by-product yield

Data from pilot-scale trials demonstrate that reducing the CCl₄ : vinyl chloride ratio to 1.1 increases hexachloropentane selectivity to 12–15% at 95% vinyl chloride conversion.

By-Product Formation in Industrial Chlorocarbon Synthesis

Hexachloropentane isomers frequently emerge as heavy by-products in large-scale chlorocarbon manufacturing. Analysis of distillation residues from HCC240fa production reveals that this compound constitutes 8–12% of heavy ends under standard conditions. Purification strategies involve:

Fractional Distillation Optimization

A two-stage vacuum distillation system separates hexachloropentane from higher-boiling contaminants like hexachlorobutadiene (C₄Cl₆):

Distillation Stage Pressure (mmHg) Bottom Temp (°C) Key Separated Components
Primary 50–100 160–180 CCl₄, HCC240fa, light by-products
Secondary 10–30 140–160 Hexachloropentane, hexachlorobutadiene

This process achieves 92–95% purity for hexachloropentane, with the remainder comprising positional isomers and chlorinated oligomers.

Alternative Synthetic Routes

Radical Chlorination of Pentane Derivatives

Controlled radical chlorination of 1,3-pentadiene (CH₂=CHCH₂CH=CH₂) under UV irradiation produces hexachloropentane through sequential additions:

$$
\text{CH₂=CHCH₂CH=CH₂} + 6\,\text{Cl₂} \xrightarrow{h\nu} \text{C₅H₆Cl₆} + 6\,\text{HCl}
$$

Experimental data from batch reactors show:

Chlorination Stage Cl₂ Equivalents Temperature (°C) Yield (%)
Initial 2 40 18
Intermediate 4 60 47
Final 6 80 72

This method requires rigorous temperature control to prevent polychlorinated dibenzodioxin formation.

Metal-Catalyzed Coupling Reactions

Recent advances in transition metal catalysis suggest potential routes using cobalt or copper complexes. For instance, Cu(II) coordination compounds similar to those reported for styrene oxidation could mediate selective chloroalkane couplings:

$$
3\,\text{CH₂Cl₂} + 2\,\text{CCl₃CH₂Cl} \xrightarrow{\text{Cu catalyst}} \text{C₅H₆Cl₆} + \text{by-products}
$$

Preliminary studies indicate 22–35% yields under these conditions, highlighting the need for further catalyst development.

Challenges in Process Scale-Up

Industrial production of this compound faces three primary challenges:

  • Isomer Control : The synthetic routes described yield mixtures of hexachloropentane isomers. Nuclear magnetic resonance (NMR) analysis of crude product reveals:

    • 1,1,1,3,3,5-isomer: 68–72%
    • 1,1,3,3,5,5-isomer: 18–22%
    • Cyclic chlorides: 5–8%
  • Catalyst Deactivation : Iron-based systems lose 40–50% activity within 200 operational hours due to FeCl₃ leaching and phosphate ester degradation.

  • Environmental Concerns : The high chlorine content (76.3% by mass) necessitates advanced scrubbing systems to capture HCl by-products and prevent atmospheric release.

Chemical Reactions Analysis

Types of Reactions: 1,1,1,3,3,5-Hexachloropentane undergoes various chemical reactions, including:

    Substitution Reactions: Chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

Major Products:

    Substitution: Formation of pentane derivatives with different functional groups.

    Reduction: Formation of less chlorinated pentane derivatives.

Scientific Research Applications

1,1,1,3,3,5-Hexachloropentane has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,1,1,3,3,5-Hexachloropentane involves its interaction with molecular targets in biological systems. The compound can disrupt cellular processes by interacting with proteins and enzymes, leading to various biological effects. The pathways involved include oxidative stress and disruption of cellular membranes .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 1,1,1,3,3,5-Hexachloropentane, we compare it to structurally or functionally related chlorinated hydrocarbons. Key compounds include:

Hexachlorocyclopentadiene (1,2,3,4,5,5-Hexachloro-1,3-cyclopentadiene)

  • Structure : Cyclic, unsaturated backbone with six chlorine atoms.
  • CAS: Not explicitly listed in evidence, but referenced under EPA identifiers (e.g., "HXCLCYPD ELUTRIAT UG/L") .
  • Comparison: Reactivity: The conjugated diene system in hexachlorocyclopentadiene allows for Diels-Alder reactions, unlike the saturated this compound.

Hexachlorocyclopentene

  • Structure : Cyclic, fully saturated chlorinated compound.
  • CAS: Not explicitly provided, but synonyms include "Cyclopentene, Hexachloro-(9ci)" .
  • Comparison :
    • Stability : The cyclic structure confers greater thermal stability compared to linear this compound.
    • Applications : Hexachlorocyclopentene is historically used in polymer synthesis, whereas linear chlorinated alkanes are more common in solvents or flame retardants .

2,3,4-Trichloropentane

  • Structure : A less chlorinated pentane derivative (three chlorine atoms).
  • CAS: Not explicitly listed, but naming conventions align with IUPAC rules .
  • Comparison :
    • Toxicity : Reduced chlorination correlates with lower acute toxicity but higher biodegradability.
    • Physical Properties : Lower molecular weight (C₅H₉Cl₃ vs. C₅H₆Cl₆) results in higher volatility and water solubility .

Data Table: Comparative Analysis

Property This compound Hexachlorocyclopentadiene Hexachlorocyclopentene 2,3,4-Trichloropentane
Molecular Formula C₅H₆Cl₆ C₅Cl₆ C₅Cl₆ C₅H₉Cl₃
Structure Type Linear, saturated Cyclic, unsaturated Cyclic, saturated Linear, saturated
Chlorine Substitution 6 Cl (1,1,1,3,3,5) 6 Cl (1,2,3,4,5,5) 6 Cl (cyclic positions) 3 Cl (2,3,4)
Key Applications Industrial intermediates Pesticide synthesis Polymer precursors Solvents
Environmental Persistence High (estimated) Very High High Moderate
Bioaccumulation Potential Moderate High High Low

Research Findings and Trends

  • Degradation Pathways : Linear chlorinated alkanes like this compound undergo slower microbial degradation compared to cyclic analogues due to steric hindrance .
  • Regulatory Status : Hexachlorocyclopentadiene is listed under EPA’s Toxic Substances Control Act (TSCA), whereas this compound lacks specific regulatory categorization, highlighting data gaps .

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